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Lenalidomide-PEG1-azide

Cat. No.: B8103741
M. Wt: 386.4 g/mol
InChI Key: GGIQROQPJRHRQW-UHFFFAOYSA-N
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Description

Evolution of Small Molecule Modalities in Chemical Biology

For over a century, small molecule drugs have been the cornerstone of modern medicine, primarily functioning as inhibitors of enzyme activity or receptor signaling. vkeybio.comdrugdiscoveryandbiotech.com Their success lies in their ability to traverse biological barriers and modulate a wide array of biological targets. vkeybio.com However, traditional small molecule inhibitors have limitations, particularly against non-enzymatic or "undruggable" protein targets that lack well-defined binding pockets. nih.gov

The evolution of chemical biology has ushered in new modalities that expand the druggable proteome. vkeybio.comfrontiersin.org These include innovations like the modulation of protein-protein interactions and the development of bifunctional molecules. frontiersin.orgfrontiersin.org Among the most promising of these new approaches is Targeted Protein Degradation (TPD), which has gained significant traction as a therapeutic strategy. nih.gov This approach utilizes the cell's natural protein disposal system to selectively eliminate proteins of interest. bio-techne.com

Fundamental Principles of Targeted Protein Degradation

Targeted Protein Degradation is a revolutionary strategy that, instead of merely inhibiting a target protein, co-opts the cell's own protein disposal machinery to eliminate it entirely. bio-techne.com The primary mechanism for this process is the ubiquitin-proteasome system (UPS). nih.govresearchgate.net

The UPS is a multi-step enzymatic cascade responsible for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins. nih.gov The process begins with the activation of a ubiquitin molecule by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase recognizes a specific target protein (substrate) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. researchgate.netfrontiersin.org The attachment of a chain of ubiquitin molecules (polyubiquitination), typically linked via lysine 48 (K48), serves as a molecular flag, marking the protein for degradation by the 26S proteasome. frontiersin.orgresearchgate.net

Proteolysis-Targeting Chimeras (PROTACs) as Bivalent Inducers of Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the heart of the TPD revolution. nih.govfrontiersin.org These chimeric molecules are ingeniously designed with three key components:

A ligand that binds to the target protein of interest (POI). nih.gov

A ligand that recruits an E3 ubiquitin ligase. nih.gov

A chemical linker that connects the two ligands. nih.gov

By simultaneously binding to both the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase). frontiersin.org This induced proximity brings the E3 ligase close to the target protein, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. frontiersin.orgrsc.org A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for sustained protein knockdown at low concentrations. bio-techne.com

Central Role of E3 Ubiquitin Ligases in PROTAC Functionality

The human genome encodes over 600 E3 ubiquitin ligases, each with specificity for a particular set of substrate proteins. frontiersin.orgacs.org This vast number offers a wealth of opportunities for targeted degradation. However, only a handful of E3 ligases have been successfully harnessed for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prominent. nih.govnih.gov

Cereblon, a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^), has gained significant attention as a therapeutic target. nih.govnih.gov Ligands that bind to Cereblon, such as derivatives of thalidomide (B1683933) and lenalidomide (B1683929), are frequently incorporated into PROTACs. researchgate.netfrontiersin.org The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. nih.gov

Lenalidomide-PEG1-azide is a functionalized Cereblon ligand specifically designed for PROTAC research and development. tocris.com It incorporates the lenalidomide moiety, which binds to Cereblon, and a PEG1 linker with a terminal azide (B81097) group. tocris.combio-techne.com This azide functionality allows for easy conjugation to a protein of interest ligand via "click chemistry," a highly efficient and specific chemical reaction. medchemexpress.com This makes this compound a versatile tool for the rapid synthesis of novel PROTACs. medchemexpress.comchemsrc.com For instance, it has been used in the design of a PROTAC BRD4 degrader. medchemexpress.comglpbio.com

Research Findings on this compound

PropertyValue/DescriptionSource
Chemical Name This compound tocris.com
CAS Number 2399455-45-7 tocris.com
Molecular Formula C17H20N6O4 tocris.com
Molecular Weight 372.39 tocris.com
Function Functionalized Cereblon ligand for PROTAC development tocris.com
Key Features Incorporates an E3 ligase ligand (Lenalidomide), a PEG1 linker, and a terminal azide for conjugation tocris.combio-techne.com
Application Used in the synthesis of PROTACs, for example, to degrade BRD4 medchemexpress.comchemsrc.comglpbio.com
Reactivity The azide group allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N6O5 B8103741 Lenalidomide-PEG1-azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5/c18-22-19-6-7-28-9-15(25)20-12-3-1-2-10-11(12)8-23(17(10)27)13-4-5-14(24)21-16(13)26/h1-3,13H,4-9H2,(H,20,25)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIQROQPJRHRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Lenalidomide Peg1 Azide As a Modular Component in Protac Synthesis

Contextualization of Lenalidomide (B1683929) as a Cereblon (CRBN) Ligand

Lenalidomide is a derivative of thalidomide (B1683933) and is classified as an immunomodulatory imide drug (IMiD). researchgate.netmdpi.com Its therapeutic effects are primarily mediated through its interaction with the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). mdpi.comnih.govnih.gov By binding to CRBN, lenalidomide effectively modulates the substrate specificity of this E3 ligase complex. nih.govnih.gov

Lenalidomide's Inducement of Cereblon-Mediated Substrate Degradation

The binding of lenalidomide to CRBN induces a conformational change in the substrate-binding pocket of the protein. nih.gov This alteration creates a new binding surface that enables the recognition and recruitment of proteins that are not typically substrates of the CRL4^CRBN^ complex. nih.gov These newly recognized proteins are termed "neosubstrates." mdpi.com Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated, marking it for degradation by the 26S proteasome. nih.govecancer.org This mechanism of action, where a small molecule redirects the activity of an E3 ligase to induce the degradation of specific target proteins, is the foundational principle behind the use of lenalidomide and its derivatives in the design of PROTACs. researchgate.netnih.gov

Endogenous Substrates of Cereblon Targeted by Lenalidomide (e.g., IKZF1, IKZF3)

Key endogenous substrates targeted for degradation by the lenalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). mdpi.comecancer.org These proteins are critical for the survival of certain hematological cancer cells, such as those in multiple myeloma. ecancer.org Lenalidomide promotes the binding of IKZF1 and IKZF3 to the CRBN-DDB1 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation. ecancer.org The degradation of these transcription factors is a key mechanism behind the anti-myeloma activity of lenalidomide. mdpi.com Research has also identified other neosubstrates of the lenalidomide-CRBN complex, highlighting the potential for this system to be harnessed for the targeted degradation of a variety of proteins. biorxiv.org

Table 1: Key Endogenous Substrates of Cereblon Targeted by Lenalidomide

SubstrateProtein FamilyRole in DiseaseReference
IKZF1 (Ikaros) Zinc finger transcription factorEssential for multiple myeloma cell survival mdpi.comecancer.org
IKZF3 (Aiolos) Zinc finger transcription factorEssential for multiple myeloma cell survival mdpi.comecancer.org

Design Principles of Lenalidomide-PEG1-azide

This compound is a specifically designed chemical tool for the streamlined synthesis of PROTACs. medchemexpress.comtargetmol.com It is an E3 ligase ligand-linker conjugate that incorporates the lenalidomide-based Cereblon ligand and a single polyethylene (B3416737) glycol (PEG) unit linker, terminating in a chemically reactive azide (B81097) group. medchemexpress.comcaltagmedsystems.co.uk This design allows for the modular and efficient assembly of PROTACs through established bioconjugation techniques. acs.orgsemanticscholar.org

Incorporation of the Lenalidomide-Based Cereblon Ligand Moiety

The lenalidomide portion of the molecule serves as the CRBN-recruiting element. By incorporating this well-validated E3 ligase ligand, researchers can reliably hijack the CRL4^CRBN^ complex for targeted protein degradation. researchgate.net The specific point of attachment of the linker to the lenalidomide core is a critical design consideration, as it can influence the stability and neosubstrate degradation profile of the resulting PROTAC. nih.gov In this compound, the linker is attached in a manner that preserves the essential interactions required for CRBN binding. rndsystems.comrndsystems.com

Role of the Polyethylene Glycol (PEG1) Linker in Construct Design

Table 2: Properties and Functions of the PEG1 Linker in PROTAC Design

PropertyFunctionReference
Solubility Increases the water solubility of the PROTAC molecule. broadpharm.com
Cell Permeability Can influence the ability of the PROTAC to cross cell membranes. broadpharm.com
Ternary Complex Formation The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. explorationpub.com
Modularity Allows for systematic variation of linker length and composition to optimize degradation efficiency. nih.gov

Classification of this compound within E3 Ligase Ligand-Linker Conjugates

This compound is a synthetically derived E3 ligase ligand-linker conjugate, a critical component in the modular construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com Its classification is based on the specific E3 ligase it recruits and the nature of the integrated linker. This conjugate incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is derived from lenalidomide, and a short polyethylene glycol (PEG) linker functionalized with a terminal azide group. medchemexpress.commedchemexpress.com

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a linker, and a ligand for an E3 ligase. frontiersin.org The E3 ligase ligand-linker conjugate portion of a PROTAC, such as this compound, serves to hijack the cell's natural protein degradation machinery. frontiersin.org By binding to an E3 ligase, the PROTAC brings the target protein into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. frontiersin.org

The selection of the E3 ligase is a crucial aspect of PROTAC design. Among the more than 600 E3 ligases in humans, only a handful have been widely utilized for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prominent. medchemexpress.comnih.gov this compound falls into the category of CRBN-recruiting ligand-linker conjugates. medchemexpress.comtargetmol.comtargetmol.com The lenalidomide moiety specifically binds to the CRBN E3 ligase complex. frontiersin.orgnih.gov

The modular nature of this compound allows for its use in the creation of libraries of PROTACs for screening and optimization. nih.govmssm.edu For instance, it has been utilized in the design of a BRD4 degrader, demonstrating its practical application in targeted protein degradation research. medchemexpress.comtargetmol.comcaltagmedsystems.co.uk

Below is a data table summarizing the classification and properties of this compound.

FeatureClassification/DescriptionSource(s)
Component Type E3 Ligase Ligand-Linker Conjugate medchemexpress.comtargetmol.commedchemexpress.com
E3 Ligase Ligand Lenalidomide (recruits Cereblon - CRBN) medchemexpress.comfrontiersin.orgnih.gov
Linker Type PEG1 (Polyethylene glycol, single unit) medchemexpress.com
Reactive Group Azide (-N3) medchemexpress.commedchemexpress.com
Synthetic Utility Click Chemistry (CuAAC, SPAAC) for PROTAC synthesis medchemexpress.commedchemexpress.com

The following table provides a comparative overview of this compound with other common classes of E3 ligase ligand-linker conjugates.

E3 Ligase Ligand ClassExample LigandCommon Linker TypesReactive Terminus Examples
Cereblon (CRBN) Lenalidomide, Pomalidomide (B1683931), ThalidomidePEG, Alkyl chainsAzide, Alkyne, Amine, Carboxylic Acid
von Hippel-Lindau (VHL) (S,R,S)-AHPCPEG, Alkyl chainsAmine, Carboxylic Acid, Hydroxyl
Inhibitor of Apoptosis Proteins (IAPs) BestatinPEG, Alkyl chainsAmine, Carboxylic Acid
Mouse Double Minute 2 (MDM2) Nutlin-3a derivativePEG, Alkyl chainsAmine, Carboxylic Acid

Synthetic Strategies and Chemical Reactivity of Lenalidomide Peg1 Azide

General Approaches to PROTAC Construction via Ligand-Linker Conjugation

PROTACs are modular molecules consisting of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The nature of the linker is critical as it influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, and also dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent degradation of the target protein.

The construction of PROTACs typically involves a convergent synthetic strategy where the POI ligand and the E3 ligase ligand are synthesized or obtained separately and then joined by the linker. This final conjugation step is pivotal for the efficient generation of PROTACs. Traditional methods for linker conjugation often involve standard amide bond formation, ether synthesis, or other classical organic reactions. However, these methods can sometimes require harsh reaction conditions or lack the high efficiency and specificity desirable for the synthesis of complex biomolecules.

To address these challenges, modern approaches increasingly rely on more robust and efficient ligation chemistries. The use of pre-functionalized linkers, such as Lenalidomide-PEG1-azide, simplifies the synthetic process. In this case, the lenalidomide (B1683929) portion is already attached to a linker that is primed for a subsequent high-yielding conjugation reaction. This modular approach allows for the rapid assembly of different POI ligands with the E3 ligase-linker component, facilitating the exploration of structure-activity relationships.

Application of Click Chemistry for Bioconjugation with this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for the synthesis of complex molecules like PROTACs. The azide (B81097) group on this compound makes it a prime substrate for two of the most prominent click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is widely used in the synthesis of PROTACs due to its reliability and mild reaction conditions.

In the context of this compound, a POI ligand functionalized with a terminal alkyne group is reacted with the azide-containing lenalidomide linker in the presence of a copper(I) catalyst. The copper catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is often carried out in a mixture of aqueous and organic solvents to ensure the solubility of all components.

Table 1: Representative Reaction Conditions for CuAAC in PROTAC Synthesis

Parameter Condition
Reactants Alkyne-functionalized POI Ligand, this compound
Catalyst Copper(II) Sulfate (CuSO₄)
Reducing Agent Sodium Ascorbate
Solvent System t-BuOH/H₂O or DMSO/H₂O
Temperature Room Temperature

| Reaction Time | 1-24 hours |

Note: The conditions presented are representative and may vary depending on the specific substrates.

A significant advantage of SPAAC is that it is a bioorthogonal reaction, meaning it can proceed within a biological environment without interfering with native biochemical processes. This is because SPAAC does not require a cytotoxic copper catalyst. Instead, the reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

For the synthesis of PROTACs using this compound via SPAAC, the POI ligand is first functionalized with a strained alkyne. This alkyne-modified POI ligand is then simply mixed with this compound, and the reaction proceeds spontaneously without the need for any additional reagents. The reaction is typically performed in organic solvents like DMSO or DMF at room temperature.

Table 2: Common Strained Alkynes Used in SPAAC for PROTAC Synthesis

Strained Alkyne Abbreviation Key Features
Dibenzocyclooctyne DBCO High reactivity, commercially available
Bicyclo[6.1.0]nonyne BCN Good balance of stability and reactivity

The choice of the strained alkyne can influence the reaction rate, with more strained systems generally reacting faster. SPAAC offers a powerful alternative to CuAAC, especially when working with sensitive biological molecules or in contexts where copper catalysis is undesirable.

Strategies for Efficient PROTAC Library Generation Using this compound

The modular nature of PROTACs and the efficiency of click chemistry make them highly amenable to the generation of large libraries of compounds for screening and optimization. This compound serves as a key building block in such library synthesis efforts.

A common strategy involves the synthesis of a panel of alkyne-functionalized POI ligands targeting different proteins or different binding sites on the same protein. These alkyne-modified ligands can then be reacted in parallel with this compound using either CuAAC or SPAAC conditions. This approach allows for the rapid generation of a diverse set of PROTACs with variations in the POI ligand while keeping the E3 ligase ligand and the initial part of the linker constant.

This parallel synthesis approach can be performed on a small scale, often in multi-well plates, which is ideal for high-throughput screening to identify initial hits. Once a promising POI ligand is identified, further optimization can be carried out by varying the attachment point of the linker on the POI ligand or by using a library of lenalidomide-azide linkers with different lengths and compositions to fine-tune the PROTAC's properties and degradation efficiency.

The use of a pre-formed E3 ligase-linker conjugate like this compound streamlines the synthetic workflow and significantly accelerates the discovery and development of novel PROTAC-based therapeutics.

Mechanistic Insights into Lenalidomide Peg1 Azide Derived Protac Action

Molecular Recognition and Formation of Ternary Complexes

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The stability and conformation of this complex are critical determinants of the subsequent ubiquitination and degradation of the target protein.

Intermolecular Interactions Governing Target Protein, PROTAC, and E3 Ligase Assembly

The assembly of the ternary complex is a highly dynamic process governed by a network of non-covalent intermolecular interactions. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The formation of the ternary complex can exhibit cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other. This positive cooperativity arises from favorable protein-protein interactions between the target protein and the E3 ligase, which are induced by the PROTAC.

The lenalidomide (B1683929) portion of the PROTAC binds to a specific hydrophobic pocket within the Cereblon (CRBN) E3 ligase. Simultaneously, the other end of the PROTAC, bearing the target-specific ligand, binds to the protein of interest. The stability of the resulting ternary complex is not solely dependent on the individual binding affinities of the PROTAC for its two protein partners but is significantly influenced by the newly formed interactions at the protein-protein interface.

Influence of Linker Length and Composition on Ternary Complex Stability

The linker connecting the two ligands of a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex. The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein relative to the E3 ligase, which is crucial for efficient ubiquitination.

A linker that is too short may create steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to the formation of non-productive complexes where the target protein's lysine (B10760008) residues are not optimally positioned for ubiquitin transfer. The PEG1 linker in "Lenalidomide-PEG1-azide" provides a degree of flexibility that can accommodate various target proteins and allow for the necessary conformational adjustments to achieve a productive ternary complex.

Research on various PROTACs has demonstrated that the potency of protein degradation is highly sensitive to the linker length. For instance, studies on BET protein-targeting PROTACs have shown that progressive increases in linker length can significantly impact their ability to inhibit cell growth, underscoring the importance of an optimal linker for maximal efficacy. arxiv.org

PROTAC Linker FeatureImpact on Ternary ComplexConsequence for Degradation
Short LinkerPotential for steric hindrance between target and E3 ligase.Inefficient ternary complex formation, leading to poor degradation.
Optimal Length and FlexibilityAllows for favorable protein-protein interactions and optimal positioning of lysine residues.High stability of the ternary complex and efficient ubiquitination, resulting in potent degradation.
Long LinkerMay lead to non-productive complex formation where ubiquitination sites are not accessible.Reduced degradation efficiency despite ternary complex formation.

E3 Ubiquitin Ligase Recruitment and Allosteric Activation

The recruitment of a specific E3 ubiquitin ligase is a key function of the PROTAC molecule. In the case of a "this compound"-based PROTAC, the lenalidomide moiety is responsible for engaging the Cereblon (CRBN) E3 ligase.

Cereblon (CRBN) Engagement by the Lenalidomide Moiety

Lenalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to a specific pocket in the thalidomide-binding domain (TBD) of CRBN. nih.gov This binding is highly specific and is a prerequisite for the subsequent recruitment of target proteins. The glutarimide (B196013) ring of lenalidomide is accommodated within this hydrophobic pocket, while other parts of the molecule are solvent-exposed, allowing for the attachment of a linker and a target-binding ligand without disrupting the interaction with CRBN. researchgate.net

The binding affinity of lenalidomide to CRBN has been characterized by various biophysical methods, demonstrating a strong and specific interaction.

CompoundBinding TargetDissociation Constant (KD)Reference
LenalidomideCRBN-DDB1 complex~178 nM nih.gov
LenalidomideCRBN-DDB1 complex0.64 µM ± 0.24 µM researchgate.net
LenalidomideCRBN TBD6.7 ± 0.9 µM researchgate.net

Conformational Changes and Enhanced Substrate Recognition by CRBN

Upon binding of lenalidomide, CRBN undergoes significant conformational changes. Structural studies have revealed that in its unbound (apo) state, CRBN exists in an "open" conformation. The binding of a lenalidomide-based PROTAC induces a transition to a "closed" conformation. This conformational rearrangement is essential for the creation of a new binding surface that can recognize and bind to the target protein, which is not a natural substrate of CRBN. This induced binding surface on the CRBN-PROTAC complex is what allows for the specific recruitment of the target protein to the E3 ligase machinery.

Polyubiquitination of Target Proteins

Once the stable ternary complex is formed and CRBN is in its active conformation, the process of ubiquitination is initiated. This involves a cascade of enzymatic reactions that ultimately leads to the covalent attachment of multiple ubiquitin molecules to the target protein.

The E3 ligase, in this case, the CRL4CRBN complex, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to one or more lysine residues on the surface of the target protein. The formation of a polyubiquitin (B1169507) chain, typically linked through lysine 48 (K48) of ubiquitin, serves as a recognition signal for the 26S proteasome. nih.gov The proteasome then unfolds and degrades the polyubiquitinated target protein into small peptides, while the PROTAC molecule is released and can participate in another cycle of degradation. This catalytic nature of PROTACs allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

The efficiency of polyubiquitination is directly related to the stability and conformation of the ternary complex. A well-formed complex ensures that the lysine residues on the target protein are presented in close proximity to the active site of the E2 enzyme, thereby promoting efficient ubiquitin transfer. Studies have shown that lenalidomide can induce the ubiquitination and subsequent degradation of specific proteins, such as casein kinase 1α (CK1α), in a CRBN-dependent manner. acs.org

Mechanism of Ubiquitin Transfer to Lysine Residues

The degradation process initiated by a this compound-derived PROTAC begins with the formation of a ternary complex, which consists of the PROTAC, the target protein, and the CRBN E3 ligase. bio-techne.commdpi.com This complex brings the target protein into close proximity with the E3 ligase machinery. nih.gov The cell's ubiquitin-proteasome system relies on a three-enzyme cascade to tag proteins for degradation. tandfonline.com

First, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent process. tandfonline.comharvard.edu The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). tandfonline.comharvard.edu Finally, the E3 ligase, in this case, the CRL4-CRBN complex (Cullin-4-RING ligase 4 associated with Cereblon), facilitates the transfer of ubiquitin from the E2 enzyme to the target protein. tandfonline.comnih.gov

The PROTAC's role is to function as a molecular bridge, effectively hijacking the CRL4-CRBN complex and presenting the target protein as a novel substrate (a "neosubstrate"). bio-techne.comnih.gov The transfer of ubiquitin occurs specifically onto the side chains of lysine residues on the surface of the target protein. mdpi.comnih.gov The formation of this ternary complex is the critical step that positions the E2-ubiquitin conjugate in a spatially favorable orientation for the lysine residue on the target to attack the ubiquitin-E2 thioester bond, resulting in the covalent attachment of ubiquitin. nih.gov

Table 1: Key Enzymes in the Ubiquitination Cascade

Enzyme ClassNameFunction
E1Ubiquitin-Activating EnzymeActivates ubiquitin in an ATP-dependent manner. tandfonline.comharvard.edu
E2Ubiquitin-Conjugating EnzymeReceives activated ubiquitin from E1. tandfonline.comharvard.edu
E3Ubiquitin Ligase (e.g., CRL4-CRBN)Recruited by the PROTAC, it facilitates the final transfer of ubiquitin to a lysine on the target protein. mdpi.comtandfonline.com

Specificity and Efficiency of Ubiquitin Chain Formation

The specificity of which proteins are targeted for degradation by a this compound-derived PROTAC is determined by the "warhead" component of the molecule—the ligand designed to bind to the protein of interest. nih.gov However, the efficiency and selectivity of the subsequent ubiquitination process are more complex. Not all PROTACs that bind a target and an E3 ligase are effective degraders. The geometry and stability of the ternary complex play a crucial role. nih.gov

The efficiency of ubiquitin chain formation is highly dependent on the ability of the PROTAC to induce productive protein-protein interactions between the E3 ligase and the target. nih.gov This positions accessible lysine residues on the target protein within the "ubiquitination zone" of the E2 enzyme associated with the CRL4-CRBN complex. nih.gov Even promiscuous kinase inhibitors, when incorporated into PROTACs, can exhibit very distinct and specific degradation profiles, highlighting that binding affinity alone does not dictate degradation efficacy. nih.gov

Furthermore, the lenalidomide portion of the PROTAC can influence specificity. Lenalidomide and its derivatives are known to act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of its natural neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). tandfonline.comnih.gov PROTACs derived from these molecules may retain this activity, leading to the degradation of both the intended target and these off-target neosubstrates. nih.gov However, structural modifications to the lenalidomide core can be made to control this neosubstrate selectivity, allowing for the development of more precise PROTACs. researchgate.netnih.govnih.gov The formation of polyubiquitin chains, typically linked through lysine-48 of ubiquitin, serves as the signal for proteasomal degradation. harvard.edu

Table 2: Factors Influencing Specificity and Efficiency

FactorDescriptionImpact
Ternary Complex Geometry The three-dimensional arrangement of the E3 ligase, PROTAC, and target protein.Determines the proximity of lysine residues to the E2 enzyme, affecting ubiquitination efficiency. nih.gov
Protein-Protein Interactions Favorable contacts between the E3 ligase and the target protein surface.Stabilizes the ternary complex, promoting efficient ubiquitin transfer. nih.gov
Lysine Accessibility The presence of solvent-exposed lysine residues on the target protein's surface.Provides sites for ubiquitin attachment. nih.gov
CRBN Ligand Structure The specific chemical structure of the lenalidomide derivative used.Can modulate the degradation of endogenous CRBN neosubstrates (e.g., IKZF1/3), affecting off-target activity. researchgate.netnih.gov

Proteasomal Degradation Pathway and PROTAC Recycling

Once a target protein is tagged with a polyubiquitin chain, it is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. bio-techne.com The proteasome unfolds the tagged protein and degrades it into small peptide fragments. bio-techne.com

A key feature of the PROTAC mechanism is its catalytic nature. acs.org After the target protein is ubiquitinated, the ternary complex disassembles, and the PROTAC molecule is released. mdpi.comnih.gov The PROTAC is not consumed or degraded in the process and is therefore free to bind to another target protein and another E3 ligase molecule, initiating a new cycle of degradation. mdpi.comnih.gov This recycling allows a single PROTAC molecule to induce the destruction of multiple copies of its target protein, which contributes to the high potency often observed with this class of molecules. nih.gov This event-driven, catalytic mechanism distinguishes PROTACs from traditional inhibitors that rely on sustained occupancy of a target's active site. acs.org

Rational Design and Optimization of Lenalidomide Peg1 Azide Based Protacs

Linker Engineering and Its Determinants on Degradation Efficiency

Systematic Variation of PEG Linker Length and Flexibility

Polyethylene (B3416737) glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their hydrophilicity, which can improve solubility, and their inherent flexibility. jenkemusa.com The length of the PEG linker is a parameter that must be empirically optimized for each specific target protein and E3 ligase pair. nih.gov

If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus failing to form a stable ternary complex. nih.gov

If the linker is too long, it might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, or the increased flexibility could lead to unproductive binding modes. nih.gov

A systematic approach, often starting with a longer linker and gradually decreasing its length, is typically employed to identify the optimal length for maximal degradation potency. nih.gov Research has shown that even a single ethylene (B1197577) glycol unit can significantly alter degradation selectivity and efficiency. nih.gov For instance, in the development of estrogen receptor-α (ERα) targeting PROTACs, a linker with a 16-atom chain length was found to be optimal for inducing degradation. nih.govsigmaaldrich.com

In a study focused on developing new BRD4 degraders, researchers synthesized a series of PROTACs using lenalidomide (B1683929) or pomalidomide (B1683931) as the E3 ligase ligand, connected via linkers of varying lengths and compositions to a dihydroquinazolinone-based BRD4 inhibitor. nih.gov The efficiency of these PROTACs was evaluated based on their ability to inhibit BRD4 and suppress the growth of the THP-1 human monocyte lymphoma cell line. The data illustrates a clear relationship between the linker structure and biological activity. nih.govebi.ac.uk

CompoundE3 Ligase LigandLinker CompositionBRD4 BD1 IC50 (nM)THP-1 Cell Growth IC50 (µM)
6 (Warhead only)N/AN/A29.53.22
19LenalidomidePEG3152.6>10
20LenalidomidePEG476.52.53
21LenalidomidePEG541.80.81
23PomalidomidePEG446.21.15
24PomalidomidePEG525.60.45

Data derived from a study on novel PROTAC BRD4 degraders. nih.gov

Exploration of Diverse Linker Architectures and Scaffolds

While flexible alkyl and PEG chains are the most prevalent linker types, accounting for approximately 45% and 23% of reported PROTACs respectively, research is increasingly focused on more complex architectures. ebi.ac.uk The rationale for exploring diverse scaffolds is to improve pharmacokinetic properties, enhance ternary complex stability, and reduce the high number of rotatable bonds typical of long, flexible linkers. nih.gov

Rigid or semi-rigid linkers incorporating motifs such as piperazine, piperidine, or triazole rings can offer several advantages:

Reduced Conformational Flexibility: This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. documentsdelivered.com

Improved Physicochemical Properties: Incorporating heterocyclic scaffolds can modulate lipophilicity and metabolic stability. nih.gov

Novel Interactions: Rigid linkers can form specific, favorable interactions within the ternary complex. For example, a benzene (B151609) component in a linker was shown to form a π-π stacking interaction with a tyrosine residue on the VHL E3 ligase.

The triazole group, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a particularly valuable linker component. It is metabolically stable and provides a rigid connection point, addressing challenges in PROTAC synthesis and stability. ebi.ac.ukarxiv.org

Design Considerations for Target Protein Ligand Integration

The Lenalidomide-PEG1-azide scaffold is specifically designed for the straightforward integration of a target protein ligand, often referred to as the "warhead." The terminal azide (B81097) (N₃) group is a key functional handle that enables highly efficient and specific conjugation reactions.

The primary method for attaching a warhead to this azide-functionalized linker is Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . nih.govresearchgate.net This "click chemistry" reaction involves coupling the azide group on the lenalidomide-linker component with a terminal alkyne group that has been incorporated into the target protein ligand. researchgate.net

Key advantages of this approach include:

High Efficiency and Yield: The reaction is robust, high-yielding, and proceeds under mild conditions. researchgate.net

Chemoselectivity: The azide and alkyne groups are mutually reactive and generally inert to other functional groups present in complex biomolecules, minimizing the need for protective groups. researchgate.net

Modular Synthesis: It allows for a highly convergent and modular approach. Libraries of E3 ligase-linker-azides (like Lenalidomide-PEGn-azide) can be readily synthesized and then "clicked" onto various alkyne-modified warheads, accelerating the optimization of the final PROTAC molecule. nih.gov

This strategy has been widely used to rapidly generate diverse PROTAC libraries to probe the effects of linker length, composition, and attachment points. nih.gov

Structure-Activity Relationship (SAR) Studies in Optimizing this compound-Derived PROTACs

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of PROTACs. These studies involve systematically modifying the three components of the PROTAC—the warhead, the linker, and the E3 ligase ligand—and evaluating how these changes affect degradation efficiency (often measured by DC₅₀, the concentration required to degrade 50% of the target protein) and potency. nih.gov

From the data presented in the study by Zhang F, et al., several SAR insights can be drawn for their series of BRD4 degraders: nih.govresearchgate.net

Linker Length is Critical: There is a clear dependency on the PEG linker length. For the lenalidomide series, increasing the linker from PEG3 (19 ) to PEG4 (20 ) and then to PEG5 (21 ) resulted in a progressive increase in both BRD4 binding affinity and, more dramatically, in anti-proliferative activity in THP-1 cells. Compound 21 , with a PEG5 linker, was the most potent in the lenalidomide series. nih.gov

E3 Ligase Ligand Influences Potency: When comparing PROTACs with the same linker length, the choice of the cereblon ligand matters. The pomalidomide-based PROTAC with a PEG5 linker (24 ) was significantly more potent than its lenalidomide-based counterpart (21 ), exhibiting stronger BRD4 inhibition and nearly double the anti-proliferative activity. This suggests that pomalidomide may engage the E3 ligase more effectively in this structural context. nih.gov

Combination of Optimizations: The most effective compound from the series, 24 , combines the more potent pomalidomide ligand with the optimized PEG5 linker, demonstrating how SAR studies can guide the rational combination of optimized fragments to achieve superior biological activity. nih.gov

These findings underscore that linker optimization is not independent of the choice of warhead and E3 ligase ligand; all three components must work in concert to achieve a stable and effective ternary complex. researchgate.net

Computational Approaches for Predictive PROTAC Design (e.g., molecular docking, dynamics simulations)

Given the complexity and high number of variables in PROTAC design, computational approaches are becoming indispensable for rationalizing experimental results and predicting the behavior of novel degraders. Molecular docking and molecular dynamics (MD) simulations are particularly powerful tools for studying the formation and stability of the PROTAC-mediated ternary complex. nih.gov

Molecular Docking: Docking algorithms can predict the preferred binding poses of the PROTAC to both the target protein and the E3 ligase independently. More advanced protein-protein docking protocols can then be used to model the entire ternary complex. mdpi.comresearchgate.net These models can provide initial structural hypotheses about key protein-protein interactions and help assess whether a given linker is long enough to bridge the two proteins without significant steric clashes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ternary complex, offering insights that static models cannot. nih.gov By simulating the movement of atoms over time, MD can:

Assess the stability of the ternary complex.

Reveal the flexibility and conformational preferences of the linker. documentsdelivered.com

Identify crucial intermolecular interactions (hydrogen bonds, van der Waals forces) between the three components that stabilize the complex.

For instance, MD simulations of BRD4-targeting PROTACs have shown how the flexible PEG linker can facilitate interactions between the two proteins across different contact surfaces. nih.gov These computational studies can explain why certain PROTACs are potent degraders while others, despite forming a ternary complex, are not. By predicting which conformations are most productive for ubiquitin transfer, these models provide a powerful guide for future linker design. nih.govnih.gov

Advanced Research Applications of Lenalidomide Peg1 Azide in Chemical Biology

Development of Targeted Protein Degraders for Specific Proteins

The primary application of Lenalidomide-PEG1-azide is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS). They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein. This compound provides the E3 ligase-recruiting component and a linker with a reactive handle for this process. rndsystems.com

Examples of PROTACs Synthesized (e.g., PROTAC BRD4 Degrader-2)

A prominent example of a PROTAC synthesized using this building block is PROTAC BRD4 Degrader-2. targetmol.comglpbio.com This degrader was designed to target Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein implicated in the regulation of oncogenes such as c-Myc. medchemexpress.com

The synthesis involves conjugating a BRD4-binding moiety, which contains a compatible alkyne group, to the azide (B81097) group of this compound. medchemexpress.commedchemexpress.eu This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com The resulting PROTAC effectively recruits BRD4 to the CRBN E3 ligase, leading to its degradation. targetmol.com

PROTAC ComponentFunctionChemical Moiety
Warhead Binds to the target proteinBRD4-binding molecule (with alkyne)
Linker Connects the two active endsPolyethylene (B3416737) glycol (PEG)
E3 Ligase Ligand Recruits the E3 ubiquitin ligaseLenalidomide (B1683929) (from this compound)

Expanding the Scope of Degradable Proteomes

The modular nature of PROTAC synthesis, enabled by versatile building blocks like this compound, is crucial for expanding the range of proteins that can be targeted for degradation. Historically, many disease-relevant proteins, such as transcription factors and scaffolding proteins, were considered "undruggable" by traditional small-molecule inhibitors. Targeted protein degradation offers a novel therapeutic modality to eliminate these proteins entirely.

By combining this compound with a diverse library of ligands for various proteins of interest, researchers can rapidly generate a multitude of PROTACs. This approach accelerates the discovery of degraders for new targets. For instance, Lenalidomide derivatives have been instrumental in developing degraders for G1 to S phase transition 1 (GSPT1), a key factor in translation termination and an oncogenic driver in several cancers. nih.gov This strategy allows for the systematic exploration of the degradable proteome, identifying new therapeutic opportunities and deepening the understanding of cellular protein homeostasis.

Employment as a Chemical Probe for Induced Proximity Studies

Beyond its direct application in creating protein degraders, this compound serves as a valuable chemical probe for studying induced proximity. The formation of a stable ternary complex (E3 ligase-PROTAC-target protein) is the critical event initiating protein degradation. Understanding the biophysical and structural requirements for efficient ternary complex formation is a key area of research.

This compound can be conjugated to fluorescent dyes or affinity tags, allowing researchers to visualize and quantify the formation of these complexes within living cells. These probes help in:

Validating Target Engagement: Confirming that the PROTAC is binding to both CRBN and the intended target protein.

Optimizing Linker Properties: Studying how linker length and composition, such as the PEG1 unit, affect the stability and geometry of the ternary complex.

Investigating Cooperativity: Determining whether the binding of the PROTAC to one protein enhances its affinity for the other.

These induced proximity studies provide fundamental insights that guide the rational design of more potent and selective protein degraders. tocris.com

Investigation of Protein Function through Induced Degradation

The ability to selectively degrade a specific protein offers a powerful method for investigating its function, a process often termed "chemical knockdown." Unlike genetic methods like RNA interference (RNAi) or CRISPR, which act at the level of transcription or translation, induced degradation acts directly on the protein. This provides a rapid and reversible way to deplete a protein and observe the resulting cellular phenotype.

Using PROTACs synthesized from this compound, researchers can acutely deplete a target protein and study the immediate consequences. For example, the degradation of lymphoid transcription factors IKZF1 and IKZF3 by Lenalidomide was a key discovery that elucidated its mechanism of action in multiple myeloma. nih.gov This approach was also used to identify casein kinase 1α (CK1α) as a target of Lenalidomide, explaining its efficacy in myelodysplastic syndrome. researchgate.net This strategy is invaluable for:

Validating Drug Targets: Confirming that the depletion of a specific protein produces a desired therapeutic effect.

Uncovering Novel Biology: Revealing previously unknown functions of a protein by observing the effects of its acute removal.

Dissecting Complex Pathways: Studying the role of a single protein within a larger signaling or regulatory network.

Design of Chemical Tools for Modulating the Ubiquitin-Proteasome System

This compound is a prime example of a chemical tool designed to modulate the Ubiquitin-Proteasome System (UPS). The UPS is a complex cellular machinery responsible for maintaining protein quality control. Dysregulation of this system is implicated in a wide range of diseases.

By providing a reliable and versatile building block for recruiting the CRBN E3 ligase, this compound enables the development of a wide array of molecules that can hijack this system for therapeutic benefit. rndsystems.com The development of libraries of such E3 ligase ligand-linker conjugates, with varying linker lengths (e.g., PEG1, PEG2, PEG3) and reactive ends, allows for fine-tuning the activity of protein degraders. tocris.comtenovapharma.com This toolbox of chemical modulators is essential for advancing the field of targeted protein degradation and developing new therapeutic strategies for cancer and other diseases characterized by the accumulation of pathogenic proteins. nih.gov

Analytical Methodologies for Characterization of Lenalidomide Peg1 Azide and Its Protac Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation and identity confirmation of newly synthesized molecules like Lenalidomide-PEG1-azide and its PROTAC derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. ¹H NMR provides information on the number of different types of protons and their chemical environments, confirming the presence of the characteristic aromatic protons of the isoindolinone ring, the piperidine-2,6-dione moiety, the polyethylene (B3416737) glycol (PEG) linker, and successful installation of the azide (B81097) group. ¹³C NMR provides complementary data on the carbon framework.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which is then compared to the calculated theoretical mass. This comparison confirms the elemental composition and molecular formula of this compound. For the final PROTAC conjugates, MS is crucial for verifying the successful coupling of the target protein ligand to the this compound building block.

Table 1: Spectroscopic Data for a Representative this compound Structure.
TechniqueParameterExpected Observation
¹H NMRChemical Shift (δ)Characteristic peaks for aromatic, piperidinedione, and PEG linker protons.
¹³C NMRChemical Shift (δ)Resonances corresponding to all unique carbon atoms in the structure.
HRMS (ESI+)m/z[M+H]⁺ ion corresponding to the exact molecular formula (e.g., C₁₇H₂₀N₆O₄, M.Wt: 372.39). rndsystems.com

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and its PROTAC conjugates, ensuring the absence of starting materials, reagents, and side products.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for purity determination. ijpar.comsciensage.info The compound is injected onto a C18 column and eluted with a gradient of organic solvent (typically acetonitrile) and water, often with an acidic modifier like formic acid or phosphate buffer. sciensage.infoabap.co.in Purity is determined by integrating the peak area of the main compound relative to the total peak area detected, typically by a UV detector at a wavelength around 210 nm. sciensage.infoabap.co.in

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of HPLC with the detection specificity of MS. It is used not only to confirm the purity but also to identify any impurities by their mass-to-charge ratio, providing a more comprehensive compositional analysis. A short run time can be developed for high-throughput analysis. nih.gov

Table 2: Typical RP-HPLC Conditions for Lenalidomide-Related Compound Analysis.
ParameterConditionReference
ColumnC18 (e.g., 150 x 4.6 mm, 3µm) sciensage.info
Mobile Phase APhosphate Buffer (pH 2.5-3.0) sciensage.infoabap.co.in
Mobile Phase BAcetonitrile abap.co.in
Flow Rate1.0 mL/min sciensage.infoabap.co.in
DetectionUV at 210 nm sciensage.infoabap.co.in
Column Temperature30-40°C sciensage.infoabap.co.in

Biochemical Assays for E3 Ligase Binding Affinity and Kinetics

Once a PROTAC is synthesized using this compound, it is crucial to verify its ability to bind to the intended E3 ligase, Cereblon (CRBN). Various biochemical assays are employed to measure this interaction's affinity and kinetics.

Surface Plasmon Resonance (SPR) : SPR is a powerful biophysical technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the PROTAC and the E3 ligase. nih.govnih.govnih.gov In a typical setup, the CRBN protein is immobilized on a sensor chip, and the PROTAC is flowed over the surface at various concentrations. nih.gov The binding events are detected in real-time, allowing for the calculation of the dissociation constant (KD). nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). nih.govnih.govnih.gov

Time-Resolved Fluorescence Energy Transfer (TR-FRET) : This proximity-based assay is well-suited for high-throughput screening. nih.govacs.org It relies on the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody binding the E3 ligase) and an acceptor fluorophore (e.g., on a fluorescently labeled ligand). A PROTAC competing with the fluorescent ligand for binding to the E3 ligase will disrupt FRET, allowing for the determination of its binding affinity. nih.gov

Table 3: Comparison of Biochemical Assays for E3 Ligase Binding.
TechniqueKey Parameters MeasuredPrimary Advantage
Surface Plasmon Resonance (SPR)K D, kₐ, kₔProvides real-time kinetic data. nih.gov
Isothermal Titration Calorimetry (ITC)K D, ΔH, Stoichiometry (n)Provides a complete thermodynamic profile. nih.gov
Time-Resolved FRET (TR-FRET)IC₅₀, KᵢHigh-throughput capability. nih.gov

Cellular Assays for Quantifying Protein Degradation and Selectivity

The ultimate goal of a PROTAC is to induce the degradation of a target protein within a cellular context. Cellular assays are therefore essential to quantify the efficacy and selectivity of the PROTAC.

Western Blotting : This is a classical and widely used technique to measure the levels of a specific protein in cell lysates. proteinsimple.jplifesensors.com Cells are treated with varying concentrations of the PROTAC for a defined period. The amount of remaining target protein is then visualized by immunoblotting and quantified by densitometry. lifesensors.com This dose-response data is used to calculate two key parameters:

DC₅₀ : The concentration of the PROTAC that results in 50% degradation of the target protein. proteinsimple.jpresearchgate.net

Dₘₐₓ : The maximum percentage of protein degradation achieved. proteinsimple.jpresearchgate.net

Reporter Gene Assays : To increase throughput, reporter systems like NanoLuc® luciferase can be used. nih.gov The target protein is fused to the reporter enzyme, and degradation of the target is measured by a decrease in luminescence. This method allows for rapid and sensitive quantification of protein degradation in a plate-based format. nih.gov

Mass Spectrometry-based Proteomics : For a global and unbiased assessment of selectivity, quantitative proteomics can be employed. This powerful technique measures changes in the abundance of thousands of proteins across the entire proteome following PROTAC treatment, confirming on-target degradation and identifying any off-target effects. slas-discovery.org

Table 4: Example Cellular Degradation Data for a Hypothetical PROTAC.
PROTAC Concentration (nM)Target Protein Level (% of Control)
0.195%
180%
1052%
10015%
100012%
Calculated DC₅₀ ≈ 12 nM; Dₘₐₓ ≈ 88%

Biophysical Techniques for Studying Ternary Complex Formation and Stability

The mechanism of action for a PROTAC involves the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. springernature.comresearchgate.net The stability and kinetics of this complex are critical for efficient ubiquitination and subsequent degradation. nih.govjove.com Several biophysical techniques are used to study this key interaction.

Bio-Layer Interferometry (BLI) : BLI is an optical technique that measures molecular interactions in real-time. jove.comharvard.edu In a typical PROTAC assay, a biotinylated E3 ligase (e.g., CRBN) is immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into wells containing the target protein in the presence or absence of the PROTAC. The formation of the ternary complex on the sensor surface results in a wavelength shift that is proportional to the amount of bound protein, allowing for the characterization of complex formation and stability. jove.comjove.com BLI is particularly useful for detecting protein-protein interactions induced by the small molecule PROTAC. jove.com

Surface Plasmon Resonance (SPR) : Similar to its use in binary interaction studies, SPR can be adapted to monitor ternary complex formation. nih.gov By immobilizing one protein and flowing a mixture of the second protein and the PROTAC, the assembly of the ternary complex can be observed.

Fluorescence Polarization (FP) : FP assays can be designed to measure the formation of the ternary complex. nih.gov For instance, a fluorescently labeled target protein can be used, and the increase in polarization upon binding to the larger E3 ligase, mediated by the PROTAC, can be monitored. nih.gov

Proximity-Based Assays (TR-FRET, AlphaLISA) : These homogeneous assays are highly effective for studying ternary complexes. nih.govspringernature.com They use matched donor and acceptor pairs (fluorophores or beads) conjugated to the target protein and E3 ligase. The PROTAC brings the two proteins into close proximity, enabling an energy transfer event that generates a detectable signal, which is proportional to the amount of ternary complex formed. nih.govub.edu

Table 5: Comparison of Biophysical Techniques for Ternary Complex Analysis.
TechniquePrincipleKey Information GainedReference
Bio-Layer Interferometry (BLI)Interference of reflected lightReal-time kinetics of complex assembly/disassembly nih.govjove.com
Surface Plasmon Resonance (SPR)Change in refractive indexKinetics and affinity of ternary complex formation nih.gov
TR-FRET / AlphaLISAProximity-based energy transferQuantification of ternary complex formation (often for HTS) nih.govspringernature.com
Isothermal Titration Calorimetry (ITC)Heat change upon bindingThermodynamics and cooperativity of complex formation nih.gov

Future Prospects and Emerging Research Frontiers for Lenalidomide Peg1 Azide

Advancements in Click Chemistry Applications for TPD

Click chemistry has become an indispensable tool in the TPD field, offering a powerful strategy for the rapid and precise construction of complex degrader molecules from modular building blocks. nih.govunibo.it The azide (B81097) group in Lenalidomide-PEG1-azide is specifically designed to leverage these reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com This reaction allows for the efficient and stable joining of the this compound fragment with a second fragment—a ligand for a protein of interest (POI) that has been functionalized with an alkyne group. nih.gov The result is a stable triazole ring that becomes part of the PROTAC linker.

The key advantages of using click chemistry in TPD include:

Rapid Library Synthesis: It enables the parallel synthesis of large libraries of PROTACs, where different POI ligands can be quickly "clicked" onto the this compound core. This accelerates the exploration of structure-activity relationships (SAR) for linker length, composition, and attachment points. nih.gov

High Yield and Selectivity: Click reactions are known for their high yields and specificity, which simplifies the purification process and ensures the desired product is formed. unibo.it

In-situ Assembly: Emerging strategies involve "in-cell click-formed" PROTACs, also known as CLIPTACs. In this approach, the two smaller, more cell-permeable components (e.g., this compound and an alkyne-tagged POI ligand) are administered separately and assemble into the full PROTAC inside the target cell. This can overcome the poor membrane permeability often associated with large, fully formed PROTACs. nih.govnih.gov

A significant advancement is the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. SPAAC is highly biocompatible, as it avoids the potential cytotoxicity of copper catalysts, making it ideal for applications in living systems. medchemexpress.com this compound can readily participate in SPAAC reactions with POI ligands containing strained alkynes like DBCO or BCN. medchemexpress.com

Table 1: Comparison of Click Chemistry Reactions in TPD
Reaction TypeKey FeaturesRole of this compoundPrimary Advantage
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Requires Copper(I) catalyst; high yield and regioselectivity. nih.govProvides the azide component for reaction with an alkyne-tagged POI ligand. Efficiency and robustness for rapid library synthesis. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free; utilizes strained alkynes (e.g., DBCO, BCN). medchemexpress.comProvides the azide component for reaction with a strained alkyne-tagged POI ligand. medchemexpress.comHigh biocompatibility for in-cell and in-vivo applications.

Exploration of Novel PROTAC Architectures beyond Bivalent Modalities

The classic PROTAC is a bivalent molecule, designed to bridge one POI and one E3 ligase. mdpi.com However, the field is rapidly moving to explore more complex architectures to enhance degradation efficiency, broaden the target scope, and overcome resistance. The modularity offered by building blocks like this compound is critical for synthesizing these next-generation degraders.

Novel architectures currently under investigation include:

Trivalent PROTACs: These molecules possess three functional heads. One design involves recruiting two different E3 ligases to the same target protein simultaneously. A recent study demonstrated proof-of-concept for this dual-ligase recruitment, designing a heterotrivalent PROTAC composed of a CRBN ligand, a VHL ligand, and a BET-targeting ligand, all connected to a branched linker. chemrxiv.org This approach could potentially enhance ubiquitination and degradation and may help circumvent resistance mechanisms that arise from the loss of a single E3 ligase's functionality. chemrxiv.org

Homo-PROTACs: These are bivalent degraders that use two identical ligands to target a protein that forms dimers or oligomers. By bridging two copies of the same protein, a homo-PROTAC can induce its ubiquitination and degradation, often by hijacking an E3 ligase that is part of the protein's natural complex. mdpi.com This strategy is particularly promising for targeting proteins that have proven difficult to drug with traditional inhibitors. mdpi.com

Tetravalent PROTACs: Expanding on the multivalent concept, researchers have also developed tetravalent PROTACs, for instance, by incorporating two BET ligand moieties into a dual-ligase recruiting structure. chemrxiv.org These highly complex molecules aim to maximize the avidity and efficiency of the degradation process.

The click-ready nature of this compound makes it an ideal component for assembling these sophisticated architectures, allowing researchers to connect multiple E3 ligase ligands and POI ligands to branched linker scaffolds.

Innovations in Linker Design and E3 Ligase Recruitment Strategies

The linker component of a PROTAC is not merely a passive spacer but a critical determinant of the molecule's efficacy. nih.gov Innovations in linker design are focused on optimizing its length, composition, and rigidity to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The PEG1 unit in this compound provides a short, flexible, and hydrophilic linker element, which can be beneficial for solubility and cell permeability. Current research is exploring linkers with different properties, such as rigid cycloalkane or triazole-containing linkers, to improve ternary complex stability. The choice of linker attachment site on both the POI ligand and the E3 ligase ligand is also crucial for achieving optimal degradation. nih.gov

A major frontier in TPD is the expansion of the E3 ligase toolbox. nih.gov Currently, the vast majority of PROTACs in development recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.gov However, the human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. biochempeg.comdrugtargetreview.com Recruiting these novel E3 ligases could lead to several advantages:

Tissue-Specific Degradation: By using a ligand for a tissue-specific E3 ligase, it may be possible to develop PROTACs that only degrade their target protein in a particular tissue or organ, thereby reducing systemic off-target effects. drugtargetreview.commarinbio.com

Overcoming Resistance: Cancer cells can develop resistance to PROTACs by downregulating the expression of the recruited E3 ligase. Having a wider array of E3 ligases to choose from would provide alternative degradation pathways. biochempeg.com

Expanding Target Scope: Some proteins may not form a productive ternary complex with CRBN or VHL but may be amenable to degradation via a different E3 ligase. nih.gov

Recent discoveries have identified new ligases, such as FBXO22, that can be hijacked for TPD, expanding the available toolkit for degrader design. marinbio.com

Table 2: E3 Ligase Recruitment Strategies
StrategyDescriptionPotential Advantage
Standard Recruitment (CRBN/VHL)Utilizes well-characterized ligands like Lenalidomide (B1683929) (for CRBN) or VHL-1. nih.govEstablished chemistry and predictable outcomes.
Novel Ligase RecruitmentDiscovery and use of ligands for previously unexploited E3 ligases (e.g., FBXO22). marinbio.comExpands target scope and provides alternatives to overcome resistance. biochempeg.com
Tissue-Specific Ligase RecruitmentTargeting E3 ligases that are predominantly expressed in specific tissues. drugtargetreview.comEnhanced therapeutic precision and reduced systemic toxicity. marinbio.com
Dual-Ligase RecruitmentDesigning trivalent PROTACs that recruit two different E3 ligases simultaneously. chemrxiv.orgIncreased degradation potency and a potential strategy to delay resistance. chemrxiv.org

Integration of this compound into High-Throughput Screening Platforms

The empirical nature of PROTAC development, where optimal degradation depends on a precise combination of POI ligand, E3 ligase ligand, and linker, necessitates the synthesis and testing of many compounds. nih.gov High-throughput screening (HTS) platforms are essential for accelerating this discovery process. This compound is a key enabler of these platforms due to its suitability for parallel synthesis.

Researchers have developed platforms that utilize arrays of pre-formed E3-ligand-linker intermediates, such as this compound. nih.gov These intermediates can be rapidly coupled with a library of POI ligands on a nanomole scale. A "direct-to-biology" approach has emerged where the resulting PROTACs are screened directly in cell-based degradation assays without the need for laborious and time-consuming purification steps. nih.govstrath.ac.uk This methodology dramatically accelerates the identification of active PROTACs, reducing the timeline for SAR exploration from weeks to days. nih.gov

The process typically involves:

Arraying Intermediates: A diverse set of E3-ligand-linker intermediates, including variations of this compound with different linker lengths or attachment points, are arranged in a multi-well plate format. nih.gov

Parallel Synthesis: A library of POI ligands (often carboxylic acids for amide coupling, or alkynes for click chemistry) is added to the wells, and the coupling reaction is performed in parallel. nih.gov

Direct Screening: The crude reaction mixtures, containing the newly synthesized PROTACs, are diluted and added directly to cells to measure the degradation of the target protein. nih.gov

This integration of modular building blocks with HTS methodologies is crucial for unlocking the full potential of TPD by enabling the rapid and efficient discovery of novel, potent, and selective protein degraders. strath.ac.uk

Q & A

Q. What are the critical considerations for synthesizing Lenalidomide-PEG1-azide with high purity, and how can conjugation efficiency be optimized?

Methodological Answer:

  • Synthesis Optimization : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective conjugation of the azide group to alkynylated biomolecules. Ensure stoichiometric control of reactants (1:1.2 molar ratio of lenalidomide to PEG1-azide) to minimize unreacted intermediates .
  • Purity Validation : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]⁺ ~550–600 Da) and quantify impurities (<5% by area normalization) .
  • Storage : Lyophilize the compound and store at -20°C under inert gas (argon) to prevent hydrolytic degradation of the PEG linker .

Q. How does the PEG1 spacer influence the solubility and bioavailability of this compound compared to unmodified lenalidomide?

Methodological Answer:

  • Solubility Testing : Perform comparative solubility assays in PBS (pH 7.4) and DMSO. PEGylation typically increases aqueous solubility by 3–5-fold due to the hydrophilic PEG chain, reducing aggregation in physiological buffers .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life in murine models. PEG1-azide conjugation extends t₁/₂ from ~3 hours (lenalidomide) to 8–10 hours by reducing renal clearance .

Q. What analytical techniques are recommended for characterizing the stability of this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in simulated body fluid (SBF, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS, focusing on cleavage of the PEG-azide bond (characteristic fragments at m/z 259 and 298) .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C indicates robust thermal stability) .

Advanced Research Questions

Q. How can researchers validate target engagement of this compound in cereblon (CRBN)-dependent protein degradation assays?

Methodological Answer:

  • CRBN Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between this compound and recombinant human CRBN. Compare to lenalidomide (KD ≈ 200–300 nM) to assess PEG1-azide’s impact .
  • Ubiquitination Profiling : Treat MM.1S multiple myeloma cells with 1 µM compound for 6 hours. Perform Western blotting for Ikaros (IKZF1) and Aiolos (IKZF3) degradation, ensuring CRBN-dependent ubiquitination is preserved .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound conjugates?

Methodological Answer:

  • Microenvironment Mimicry : Replicate tumor stroma conditions using 3D co-cultures (e.g., myeloma cells + bone marrow stromal cells) to assess compound penetration and activity loss observed in vivo .
  • Metabolite Tracking : Use ¹⁴C-labeled this compound in rodent studies to identify off-target metabolism (e.g., azide reduction by gut microbiota) that may reduce bioavailability .

Q. How should researchers design studies to evaluate synergistic effects of this compound with proteolysis-targeting chimeras (PROTACs)?

Methodological Answer:

  • Combinatorial Screening : Use a matrix design (e.g., 5×5 dose grid) in cell viability assays (MTT or CellTiter-Glo) to calculate synergy scores (Bliss Independence or Chou-Talalay CI values) .
  • Mechanistic Validation : Perform RNA-seq to confirm upregulation of ubiquitin-proteasome system components (e.g., PSMB5) and downregulation of anti-apoptotic genes (BCL-2) .

Q. What are the best practices for reconciling batch-to-batch variability in this compound bioactivity?

Methodological Answer:

  • Quality Control (QC) Workflow : Implement orthogonal assays:
  • HPLC-ELSD for PEG chain length distribution.
  • Cell-Based Potency Testing (IC₅₀ in H929 myeloma cells) to correlate bioactivity with purity .
    • Statistical Analysis : Use ANOVA to identify critical process parameters (e.g., reaction temperature, dialysis time) contributing to variability .

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